An In-depth Technical Guide to the Synthesis of Methyl octadec-9-ynoate
An In-depth Technical Guide to the Synthesis of Methyl octadec-9-ynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthetic pathways for methyl octadec-9-ynoate, a long-chain unsaturated fatty acid ester with applications in various fields of chemical research and development. This document details experimental protocols, presents quantitative data in structured tables, and visualizes reaction pathways and workflows for enhanced understanding.
Primary Synthesis Pathway: Bromination-Dehydrobromination of Methyl Oleate
The most established and widely utilized method for synthesizing methyl octadec-9-ynoate initiates from the readily available methyl oleate (methyl octadec-9-enoate). This process involves a two-step sequence: the bromination of the alkene to a vicinal dibromide, followed by a double dehydrobromination to form the alkyne.
Step 1: Bromination of Methyl Oleate to Methyl 9,10-dibromostearate
The first step involves the electrophilic addition of bromine across the double bond of methyl oleate to yield methyl 9,10-dibromostearate.
Experimental Protocol:
A solution of methyl oleate (1 equivalent) in a non-polar solvent such as dichloromethane or carbon tetrachloride is cooled in an ice bath. A solution of bromine (1 equivalent) in the same solvent is added dropwise with stirring. The reaction progress is monitored by the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure to yield the crude methyl 9,10-dibromostearate, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Double Dehydrobromination of Methyl 9,10-dibromostearate
The subsequent step is a double elimination of hydrogen bromide from methyl 9,10-dibromostearate using a strong base to form the triple bond of methyl octadec-9-ynoate. Common bases for this reaction include potassium hydroxide and sodium amide.
Experimental Protocol using Potassium Hydroxide:
Methyl 9,10-dibromostearate (1 equivalent) is dissolved in a high-boiling point alcohol, such as n-amyl alcohol. To this solution, an excess of potassium hydroxide pellets (at least 2 equivalents) is added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to protonate any carboxylate salts formed. The product is then extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed, dried, and concentrated. The crude product can be purified by vacuum distillation or column chromatography.
Experimental Protocol using Sodium Amide:
Sodium amide (at least 2 equivalents) is suspended in an inert solvent like liquid ammonia or a high-boiling point ether. A solution of methyl 9,10-dibromostearate (1 equivalent) in an appropriate solvent is added slowly to the basic suspension at low temperature. The reaction mixture is stirred for several hours and then quenched by the careful addition of water or an ammonium chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by vacuum distillation or column chromatography.[1]
Reaction Workflow:
Caption: Primary synthesis pathway of methyl octadec-9-ynoate.
Alternative Synthesis Pathways
While the bromination-dehydrobromination sequence is the most common, other methods can be employed for the synthesis of methyl octadec-9-ynoate, often starting from different precursors derived from methyl oleate.
Ozonolysis followed by Corey-Fuchs or Seyferth-Gilbert Reaction
This alternative pathway involves the oxidative cleavage of the double bond in methyl oleate via ozonolysis to generate aldehydes, which are then converted to the alkyne.
2.1.1. Step 1: Ozonolysis of Methyl Oleate
Ozonolysis of methyl oleate in a reductive workup (e.g., using zinc and water or dimethyl sulfide) cleaves the double bond to yield two aldehydes: nonanal and methyl 9-oxononanoate.[2]
Experimental Protocol:
A solution of methyl oleate in a suitable solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone. The excess ozone is then removed by bubbling an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent (e.g., zinc dust and acetic acid, or dimethyl sulfide) is added, and the mixture is allowed to warm to room temperature. After workup, the two aldehyde products can be separated by fractional distillation under reduced pressure.
2.1.2. Step 2a: Corey-Fuchs Reaction
The Corey-Fuchs reaction can be used to convert the aldehyde, methyl 9-oxononanoate, into a terminal alkyne, which can then be further elaborated. This reaction involves the treatment of the aldehyde with a phosphonium ylide generated from triphenylphosphine and carbon tetrabromide, followed by treatment with a strong base like n-butyllithium.[3][4][5]
Experimental Protocol:
To a solution of triphenylphosphine in dichloromethane, carbon tetrabromide is added at 0 °C. The resulting mixture is stirred, and then a solution of methyl 9-oxononanoate is added. After the reaction is complete, the resulting 1,1-dibromoalkene is isolated. This intermediate is then dissolved in an ethereal solvent and treated with two equivalents of n-butyllithium at low temperature to afford the lithium acetylide. Quenching with water yields the terminal alkyne.
2.1.3. Step 2b: Seyferth-Gilbert Homologation
Alternatively, the Seyferth-Gilbert homologation can be employed to convert an aldehyde to a terminal alkyne. This reaction uses a diazomethylphosphonate reagent in the presence of a base.[6][7][8][9][10][11] The resulting terminal alkyne would then need to be alkylated to obtain the internal alkyne structure of methyl octadec-9-ynoate.
Reaction Workflow:
Caption: Alternative synthesis via ozonolysis and subsequent reactions.
Data Presentation
The following tables summarize the key quantitative data for the compounds involved in the synthesis of methyl octadec-9-ynoate.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Methyl Oleate | C₁₉H₃₆O₂ | 296.49 | 168-170 / 3 mmHg |
| Methyl 9,10-dibromostearate | C₁₉H₃₆Br₂O₂ | 456.30 | - |
| Methyl octadec-9-ynoate | C₁₉H₃₄O₂ | 294.48 | - |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| Methyl Oleate | 5.34 (m, 2H), 3.67 (s, 3H), 2.30 (t, 2H), 2.01 (m, 4H), 1.63 (m, 2H), 1.29 (m, 20H), 0.88 (t, 3H) | 174.4, 130.0, 129.8, 51.4, 34.1, 31.9, 29.8, 29.5, 29.3, 29.1, 27.2, 25.0, 22.7, 14.1 | 3005, 2924, 2854, 1743, 1464, 1171 | 296 (M+), 265, 222, 180 |
| Methyl 9,10-dibromostearate | 4.12 (m, 2H), 3.68 (s, 3H), 2.31 (t, 2H), 1.95 (m, 4H), 1.65 (m, 2H), 1.30 (m, 20H), 0.89 (t, 3H) | 174.2, 58.1, 51.6, 34.0, 33.8, 31.8, 29.5, 29.2, 29.1, 28.9, 28.3, 24.9, 22.6, 14.1 | 2925, 2854, 1744, 1464, 1170 | 454, 456, 458 (M+ isotopes), 375, 377 |
| Methyl octadec-9-ynoate | 3.67 (s, 3H), 2.29 (t, 2H), 2.14 (t, 4H), 1.62 (m, 2H), 1.48 (m, 4H), 1.29 (m, 16H), 0.88 (t, 3H) | 174.3, 80.4, 51.4, 34.1, 31.8, 29.4, 29.2, 29.1, 28.9, 28.7, 24.9, 22.6, 18.7, 14.1 | 2926, 2855, 1743, 1463, 1172 | 294 (M+), 263, 221, 179 |
Note: NMR data are approximate and may vary depending on the solvent and instrument used.
Purification of Methyl octadec-9-ynoate
Purification of the final product is crucial to obtain a high-purity sample for research and development purposes. The primary methods for purifying methyl octadec-9-ynoate are fractional distillation under reduced pressure and column chromatography.
Experimental Protocol for Vacuum Distillation:
The crude methyl octadec-9-ynoate is placed in a round-bottom flask with a stir bar. The flask is connected to a fractional distillation apparatus equipped with a vacuum pump. The pressure is gradually reduced, and the mixture is heated gently. Fractions are collected at the appropriate boiling point and pressure. The purity of the fractions can be monitored by techniques such as gas chromatography (GC).[10][12]
Experimental Protocol for Column Chromatography:
A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column. The crude product is dissolved in a minimal amount of the eluent and loaded onto the column. The product is then eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC to identify the pure product. The solvent is then removed from the combined pure fractions under reduced pressure.[13]
Purification Workflow:
References
- 1. 9-Octadecenoic acid, methyl ester [webbook.nist.gov]
- 2. Methyl octadec-9-ynoate | C19H34O2 | CID 534587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Octadecenoic acid, methyl ester | C19H36O2 | CID 8202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Fuchs_reaction [chemeurope.com]
- 6. Seyferth-Gilbert Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 9. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 10. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 11. 9-Octadecenoic acid, methyl ester [webbook.nist.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
